molecular formula C22H17F3N4O2 B2549672 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide CAS No. 946268-12-8

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide

カタログ番号: B2549672
CAS番号: 946268-12-8
分子量: 426.399
InChIキー: DLJTTZXXZMQLHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a novel chemical entity designed for advanced pharmaceutical and life sciences research. This compound features a benzamide core linked to a 6-methoxyimidazo[1,2-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry . The imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery, known for its potential to interact with a variety of biological targets. Recent studies on analogous 3-methoxy-2-phenylimidazo[1,2-b]pyridazine compounds have demonstrated highly promising antimycobacterial activity, showing effectiveness against Mycobacterium tuberculosis and Mycobacterium marinum . This suggests the core structure holds potential for application in infectious disease research. The inclusion of a trifluoromethyl group, a common pharmacophore in agrochemical and pharmaceutical agents, is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in oncology, neuroscience, and infectious disease. The precise mechanism of action and specific molecular targets for this compound are areas for ongoing investigation. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

特性

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2/c1-13-7-8-14(18-12-29-19(26-18)9-10-20(28-29)31-2)11-17(13)27-21(30)15-5-3-4-6-16(15)22(23,24)25/h3-12H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJTTZXXZMQLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C21H18F3N4O2
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 946268-00-4

The presence of a trifluoromethyl group and a methoxy-substituted imidazo[1,2-b]pyridazinyl moiety contributes to its unique chemical properties and potential biological interactions.

Research indicates that N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide may interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The methoxyimidazo[1,2-b]pyridazinyl group is crucial for binding to these targets, while the trifluoromethyl group may enhance the compound's lipophilicity and bioavailability .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, with promising results indicating potential as an antibacterial or antifungal agent. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anti-Cancer Potential

The compound's structural features suggest it may possess anti-cancer activity. Research on related benzamide derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest . Further studies are required to elucidate the specific pathways through which N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide exerts its effects.

Inhibition of Kinase Activity

Some studies have focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. For example, related compounds have shown moderate to high potency in inhibiting RET kinase activity, suggesting that N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide could be a promising lead for developing novel kinase inhibitors .

Case Studies

Several case studies highlight the biological activity of compounds structurally similar to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide:

  • Anti-Tubercular Activity : A series of substituted benzamides were synthesized and evaluated against Mycobacterium tuberculosis, showing significant inhibitory concentrations that warrant further exploration for tuberculosis treatment .
  • Cytotoxicity Assessments : Compounds similar in structure have been tested for cytotoxicity against human cell lines (e.g., HEK-293), revealing low toxicity profiles while maintaining biological activity .

類似化合物との比較

Methoxy vs. Methyl Substituents ()

  • Compound 75 (): Features a 6-methoxyimidazo[1,2-b]pyridazine core linked to a 4-(2-trifluoromethylphenyl)piperidin-1-yl methanone group. The methoxy substituent may improve solubility compared to methyl or unsubstituted analogs. However, the methanone linker and piperidine ring differentiate it from the target compound’s benzamide-phenyl structure.
  • Compound 74 (): Contains a 6-methylimidazo[1,2-b]pyridazine group. This highlights the trade-off between electron-donating (methoxy) and hydrophobic (methyl) groups.

Table 1: Comparison of Imidazo[1,2-b]pyridazine Derivatives

Compound Imidazo Substituent Linker/Attached Group Key Properties Reference
Target Compound 6-methoxy Benzamide-2-methylphenyl Hypothesized enhanced binding affinity -
Compound 75 () 6-methoxy Methanone-piperidinyl-CF3 phenyl 99.6% HPLC purity, synthetic efficiency
Compound 74 () 6-methyl Methanone-piperidinyl-CF3 phenyl Melting point: N/A; lower polarity

Fluorinated Phenyl and Benzamide Groups ()

  • 3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide (): Shares the 6-methoxyimidazo core but differs in substituents. The phenyl group has a 2-fluoro substituent (vs. 2-methyl in the target), and the benzamide is 3,4-difluoro (vs. 2-trifluoromethyl). Fluorine atoms enhance electronegativity and hydrophobic interactions, while the trifluoromethyl group in the target may offer stronger electron-withdrawing effects and improved target binding.

Key Structural Differences :

  • Phenyl Group : 2-methyl (target) vs. 2-fluoro (). Methyl may reduce steric hindrance compared to fluorine.
  • Benzamide: 2-(trifluoromethyl) (target) vs. 3,4-difluoro ().

Benzamide Derivatives with Varied Substituents ()

  • Example 284 (): 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide. The chloro and trifluoropropoxy groups contrast with the target’s trifluoromethylbenzamide. Chloro substituents are smaller and less hydrophobic, which may reduce binding durability compared to CF3.
  • Example 285 (): Substituted with a methylpyridazinyl group, emphasizing heterocyclic diversity. The target’s imidazo[1,2-b]pyridazine core may offer superior π-π stacking compared to pyridazine derivatives.

Imidazo[1,2-b]pyridazine Derivatives with Functional Moieties ()

  • Béfétupitant (): Contains a morpholin-4-yl group and a 3,5-bis(trifluoromethyl)phenyl moiety. The morpholine ring enhances solubility, while bis(trifluoromethyl) groups increase hydrophobicity. The target compound lacks morpholine but shares a trifluoromethylbenzamide group, suggesting a balance between solubility and target engagement.

Q & A

Q. What are the key considerations for optimizing synthetic routes for this compound?

Methodological Answer:

  • Reagent Selection : Use N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution reactions. For example, coupling 6-methoxyimidazo[1,2-b]pyridazine intermediates with halogenated benzamide precursors under reflux conditions .
  • Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the target compound. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Yield Optimization : Adjust reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of nucleophile to electrophile) to enhance efficiency. For imidazo[1,2-b]pyridazine derivatives, microwave-assisted synthesis may reduce reaction time .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, trifluoromethyl groups) and aromatic proton coupling patterns. For example, the methoxy group at position 6 of the imidazo[1,2-b]pyridazine ring typically appears as a singlet near δ 3.9 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~450–460 g/mol for this compound) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns, particularly for the benzamide and imidazo[1,2-b]pyridazine moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with alternative electron-withdrawing groups (e.g., nitro, cyano) or bulkier substituents (e.g., isopropyl) at the benzamide position. Compare their inhibitory potency in enzyme assays .
  • Computational Modeling : Perform molecular docking studies to assess interactions between the trifluoromethyl group and target protein pockets (e.g., kinases or proteases). Software like AutoDock Vina can predict binding affinities .
  • Biological Assays : Test derivatives in cell-based assays (e.g., IC₅₀ measurements in cancer cell lines) to correlate trifluoromethyl presence with cytotoxicity or metabolic stability .

Q. How should researchers address contradictions in solubility or stability data across different experimental batches?

Methodological Answer:

  • Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO), acetonitrile, and aqueous buffers (pH 4–9) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation .
  • Accelerated Stability Studies : Store the compound at 40°C/75% relative humidity for 4 weeks and analyze degradation products via HPLC-MS. Identify hydrolytically labile sites (e.g., amide bonds) .
  • Batch Comparison : Characterize impurities in low-yield batches using LC-MS and adjust synthetic protocols (e.g., inert atmosphere, reduced moisture) to minimize side reactions .

Q. What strategies are effective for identifying the biological target of this compound?

Methodological Answer:

  • Chemical Proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins from cell lysates. Validate targets via western blotting .
  • Kinase Profiling : Screen against a panel of 100+ kinases using ATP-competitive binding assays. Prioritize kinases with <50 nM inhibition for further validation .
  • Transcriptomic Analysis : Treat model cell lines (e.g., HeLa) with the compound and perform RNA sequencing to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。